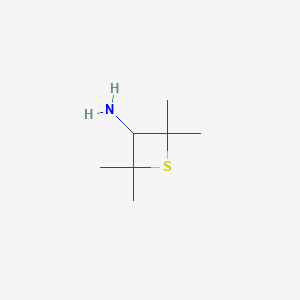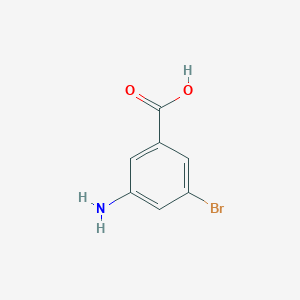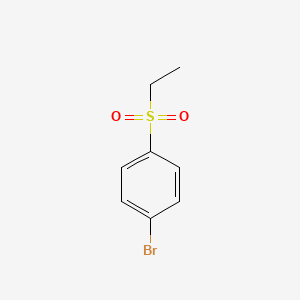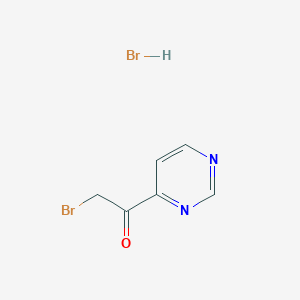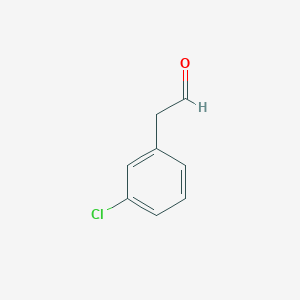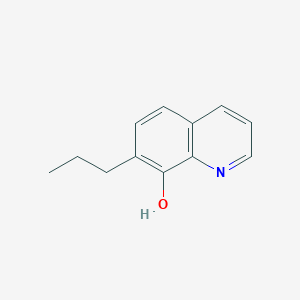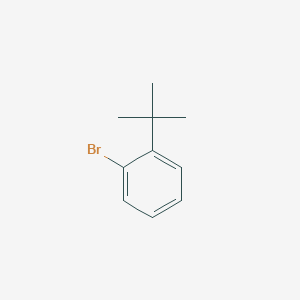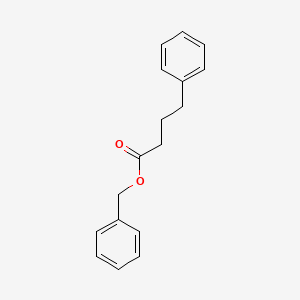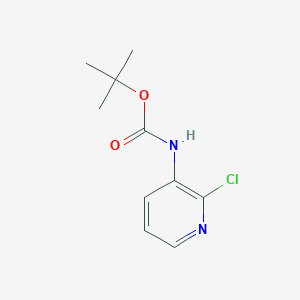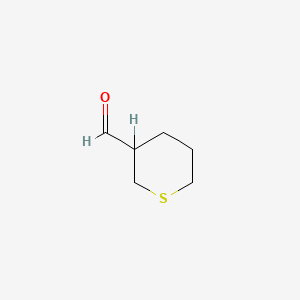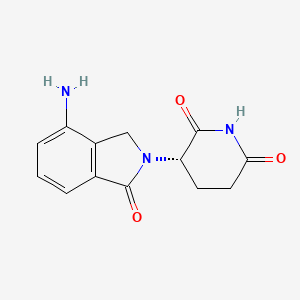
S-Lenalidomide
概要
説明
Lenalidomide, also known as S-Lenalidomide, is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is used to treat anemia (low red blood cells) in patients with a certain type of myelodysplastic syndrome (MDS). Patients with MDS may have very low red blood cell counts and require blood transfusions . Lenalidomide is also used in combination with dexamethasone to treat multiple myeloma (plasma cell cancer) .
Synthesis Analysis
The synthesis of Lenalidomide derivatives involves alkylation, acylation, or sulfonylation of Lenalidomide . The synthesized derivatives are then verified by 1H NMR, 13C NMR, and LC-MS .Molecular Structure Analysis
Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S(-) and R(+) forms .Chemical Reactions Analysis
Lenalidomide is broken down slowly through non-enzymatic hydrolysis in aqueous solutions and in hepatocytes at physiological pH, due to the hydrolytic cleavage of lenalidomide’s glutarimide ring .Physical And Chemical Properties Analysis
The physical, chemical, and ecological properties of Lenalidomide and/or its ingredients have not been fully characterized .科学的研究の応用
Treatment of Multiple Myeloma
S-Lenalidomide is a cornerstone in the treatment of multiple myeloma (MM), a type of blood cancer characterized by the proliferation of malignant plasma cells. It works by modulating the immune system and directly affecting cancer cells. The drug has been shown to improve survival rates when used as maintenance therapy after stem cell transplantation . It’s also used in combination with other drugs like dexamethasone, bortezomib, and daratumumab to enhance efficacy .
Management of Myelodysplastic Syndromes
In myelodysplastic syndromes (MDS) with deletion of chromosome 5q, S-Lenalidomide has demonstrated significant therapeutic efficacy. It induces the degradation of CK1α, a protein that contributes to the pathophysiology of MDS. This application showcases the drug’s ability to target specific molecular pathways altered in hematological malignancies .
Immunomodulatory Effects
S-Lenalidomide exerts immunomodulatory effects that are beneficial in various hematological conditions. It enhances T cell and natural killer (NK) cell responses, leading to improved immune surveillance against cancer cells. These properties make it a valuable agent in the broader context of immunotherapy .
Anti-Angiogenesis
The compound has anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that tumors need to grow and spread. This application is particularly relevant in cancers where angiogenesis plays a critical role in disease progression .
Resistance Mechanisms in Cancer Therapy
Research into S-Lenalidomide has shed light on resistance mechanisms in cancer therapy. Understanding how cancer cells become resistant to treatments like S-Lenalidomide can lead to the development of new strategies to overcome this challenge and improve patient outcomes .
Neo-Substrate Targeting
S-Lenalidomide’s ability to bind to CRBN, a substrate receptor of CRL4 E3 ligase, and induce the degradation of specific proteins, has opened up new avenues in drug development. This mechanism is being explored to design novel therapeutics that can target proteins previously considered 'undruggable’ .
作用機序
Target of Action
S-Lenalidomide, a derivative of thalidomide, primarily targets the E3 ubiquitin ligase complex protein, cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation . Additionally, lenalidomide also targets Ikaros (IKZF1) and Aiolos (IKZF3) , two zinc finger transcription factors .
Mode of Action
S-Lenalidomide acts by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This leads to the proteasomal degradation of these transcription factors . Furthermore, lenalidomide can phosphorylate co-stimulator receptor CD28, leading to activation of NF-κB, production of interferon gamma (IFN-γ), and proliferation of T cells .
Biochemical Pathways
The action of S-Lenalidomide affects several biochemical pathways. It has been shown to induce apoptosis and affect the Phosphotidylinositol pathway in CLL cells by decreasing activation of pro-survival kinases, erk1/2 and Akt2 . Additionally, lenalidomide exerts immunomodulating effects by altering cytokine production, regulating T cell co-stimulation, and enhancing the NK cell-mediated cytotoxicity .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . The increase in AUC and Cmax is dose proportional, and interindividual variability in plasma exposure is low to moderate . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Renal function is the only important factor affecting lenalidomide plasma exposure .
Result of Action
The result of S-Lenalidomide’s action is the promotion of malignant cell death and enhancement of host immunity . It has potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . The drug is approved by the FDA and EU for the treatment of multiple myeloma, myelodysplastic syndromes, mantle cell lymphoma, follicular lymphoma, and marginal zone lymphoma in selected patients .
Action Environment
The action of S-Lenalidomide can be influenced by various environmental factors. For instance, food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Furthermore, lenalidomide distributes into semen but is undetectable 3 days after stopping treatment .
Safety and Hazards
将来の方向性
Lenalidomide is now being evaluated as maintenance therapy, preventive therapy, and in combination with other new agents . Future directions include the use of biologic and molecular markers as predictive tools to select patients and the use of combination strategies to overcome resistance to lenalidomide .
特性
IUPAC Name |
(3S)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTYRUGSSMKFNF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Lenalidomide | |
CAS RN |
202271-91-8 | |
| Record name | Lenalidomide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LENALIDOMIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82TY7L06PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CTP-221 overcome the challenge of rapid epimerization associated with S-Lenalidomide?
A2: CTP-221 is a deuterated analog of S-Lenalidomide specifically designed to address the challenge of epimerization. This modification involves strategically replacing key hydrogen atoms, including those at the molecule's chiral center, with deuterium. [] Studies in various species, including mice, rats, and monkeys, have shown that CTP-221 exhibits significantly greater stability against epimerization compared to S-Lenalidomide. [] This enhanced stability ensures prolonged exposure to the more potent S-enantiomer while minimizing exposure to the R-enantiomer. [] Consequently, CTP-221 holds promise for a superior therapeutic index compared to the racemic Lenalidomide. []
Q2: How does Lenalidomide, and by extension S-Lenalidomide, exert its anti-myeloma effects?
A3: While the precise mechanism of action remains an active area of research, studies suggest Lenalidomide's anti-myeloma effects are mediated, in part, through cereblon (CRBN). [] Lenalidomide, in the presence of CRBN, triggers an accumulation of intracellular immunoglobulin proteins, particularly light chains, within myeloma cells. [] This accumulation disrupts the normal protein folding environment within the endoplasmic reticulum (ER), leading to a condition known as ER stress. [] Myeloma cells are particularly susceptible to ER stress, and prolonged ER stress can trigger cell death, contributing to the anti-myeloma effects. [] Importantly, this mechanism appears to be dependent on CRBN, as cells lacking CRBN are resistant to this effect of Lenalidomide. []
Q3: How does the understanding of Lenalidomide resistance mechanisms contribute to the development of improved treatment strategies for multiple myeloma?
A5: Research has identified the Wnt/β-catenin pathway as a potential driver of resistance to Lenalidomide in multiple myeloma. [] This pathway, when activated, can lead to increased expression of proteins like β-catenin and CD44, ultimately contributing to resistance. [] Understanding this resistance mechanism paves the way for developing new therapeutic strategies. For example, targeting the Wnt/β-catenin pathway with inhibitors could potentially re-sensitize resistant myeloma cells to Lenalidomide, enhancing its effectiveness. [] This example highlights the importance of elucidating the mechanisms of drug resistance to guide the development of more effective treatment approaches for multiple myeloma.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




